{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
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Overview
Description
The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a complex organic molecule that features a pyrazole core substituted with bromophenyl and phenyl groups, and a chlorobenzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl thiol reacts with the pyrazole core.
Esterification: The final step involves the esterification of the pyrazole derivative with 3-chlorobenzenecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects by binding to these targets and altering their function.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
- {5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
- {5-[(4-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
Uniqueness
The uniqueness of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O2S/c1-28-23(31-20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-30-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIFKRQCHJZMPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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